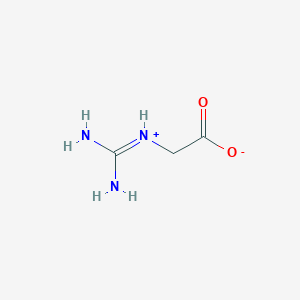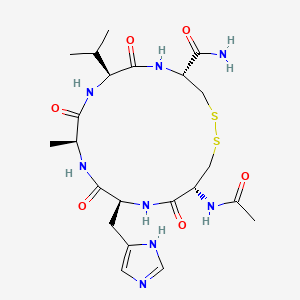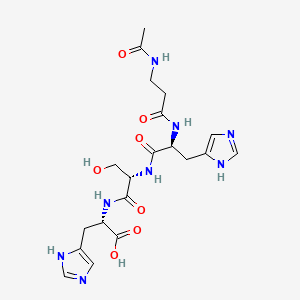
グリコシアミン
概要
説明
グリコシァミン、別名グアニジノ酢酸は、グリシン代謝物であり、アミノ基がグアニジン基に変換されたものです。これは、筋肉や脳組織におけるエネルギー貯蔵と転移に不可欠な化合物であるクレアチンの前駆体です。 グリコシァミンは、食餌補助食品や家禽飼育における飼料添加物として使用されます .
科学的研究の応用
Glycocyamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of creatine and other guanidine derivatives.
Biology: Glycocyamine plays a role in the metabolism of amino acids such as serine, threonine, and proline.
Industry: Glycocyamine is used as a feed additive in poultry farming to enhance growth and feed efficiency.
作用機序
グリコシァミンは、主にクレアチンへの変換によってその効果を発揮します。酵素L-Arg:Gly-アミジノトランスフェラーゼ(AGAT)は、L-アルギニンからグリシンにグアニジン基を転移させて、グリコシァミンを生成します。 これは、次に、グアニジノ酢酸N-メチルトランスフェラーゼ(GAMT)によってメチル化されて、クレアチンを生成します . クレアチンは、細胞内、特に筋肉と脳組織におけるエネルギー貯蔵と転移に重要な役割を果たします .
類似の化合物との比較
グリコシァミンは、次のような他のグアニジン誘導体と類似しています。
クレアチン: グリコシァミンは、運動能力を高めるための食餌補助食品として広く使用されているクレアチンの直接の前駆体です。
サルコシン: グリシンの別の誘導体であるサルコシンは、コリンとメチオニンの代謝に関与しています。
ジメチルグリシン: この化合物は、アミノ酸の代謝に関与し、潜在的な健康上の利点があるため、食餌補助食品として使用されています.
グリコシァミンは、クレアチンの前駆体としての役割においてユニークであり、筋肉や脳組織におけるエネルギー代謝に不可欠です。 家禽飼育における成長と飼料効率を高める能力も、他の類似の化合物とは異なります .
生化学分析
Biochemical Properties
Glycocyamine plays a significant role in biochemical reactions. It is primarily formed in the kidneys by transferring the guanidine group of L-arginine to the amino acid glycine, a process catalyzed by the enzyme L-Arg:Gly-amidinotransferase (AGAT) . Glycocyamine interacts with enzymes such as S-adenosyl methionine to be methylated into creatine . This interaction is crucial for energy metabolism in cells.
Cellular Effects
Glycocyamine has been shown to improve cellular bioenergetics by stimulating creatine biosynthesis . It influences cell function by enhancing muscular performance and improving health-related quality of life in patients with chronic fatigue syndrome . It also plays a role in the metabolism of the amino acids serine, threonine, and proline .
Molecular Mechanism
The molecular mechanism of glycocyamine involves its transformation into creatine. This process occurs when glycocyamine is methylated with S-adenosyl methionine by the enzyme guanidinoacetate N-methyltransferase (GAMT) . This reaction results in the release of creatine into the bloodstream .
Dosage Effects in Animal Models
It is known that glycocyamine supplementation can enhance muscular performance in healthy volunteers
Metabolic Pathways
Glycocyamine is involved in the metabolic pathways of glycine and serine . It is synthesized from glycine and arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT), primarily in the kidneys . After being transported to the liver, glycocyamine is methylated to yield creatine .
Transport and Distribution
Glycocyamine is synthesized primarily in the kidneys and then transported to the liver where it is transformed into creatine . The creatine is then released into the bloodstream
Subcellular Localization
Given that it is synthesized in the kidneys and then transported to the liver for transformation into creatine , it is likely that glycocyamine is localized in these organs
準備方法
合成経路と反応条件
グリコシァミンは、いくつかの方法で合成できます。
シアンアミドとグリシンの反応: この方法は、1861年にアドルフ・シュトレーカーによって最初に記述され、シアンアミドとグリシンを水溶液中で反応させることから始まります.
グリシンのグアニル化: グリシンは、S-メチルイソチオ尿素またはO-アルキルイソ尿素をグアニル化剤として使用して、グリコシァミンに変換できます.
エタノールアミンの触媒酸化: この最近の方法は、エタノールアミンの触媒酸化によるグリシンへの変換、続いて水溶液中でのシアンアミドとの反応を含みます.
工業的製造方法
グリコシァミンの工業的製造は、通常、エタノールアミンの触媒酸化によるグリシンへの変換、続いてシアンアミドとの反応によって行われます。 この方法は、収率が高く、費用対効果が高いことから好まれています .
化学反応の分析
反応の種類
グリコシァミンは、次を含むさまざまな化学反応を起こします。
酸化: グリコシァミンは、酸化されてクレアチンを生成します。
還元: 還元反応は、グリコシァミンをグリシンに戻すことができます。
置換: グリコシァミンは、グアニジン基が他の官能基に置換される置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: さまざまなアルキル化剤を置換反応に使用できます。
主要な製品
グリコシァミンの酸化から生成される主要な生成物は、筋肉と脳組織におけるエネルギー代謝に不可欠な化合物であるクレアチンです .
科学研究への応用
グリコシァミンは、いくつかの科学研究に適用されています。
化学: クレアチンや他のグアニジン誘導体の合成における前駆体として使用されます。
生物学: グリコシァミンは、セリン、スレオニン、プロリンなどのアミノ酸の代謝に役割を果たします.
類似化合物との比較
Glycocyamine is similar to other guanidine derivatives such as:
Creatine: Glycocyamine is a direct precursor to creatine, which is widely used as a dietary supplement for enhancing athletic performance.
Sarcosine: Another derivative of glycine, sarcosine is involved in the metabolism of choline and methionine.
Dimethylglycine: This compound is involved in the metabolism of amino acids and is used as a dietary supplement for its potential health benefits.
Glycocyamine is unique in its role as a precursor to creatine, making it essential for energy metabolism in muscle and brain tissues. Its ability to enhance growth and feed efficiency in poultry farming also sets it apart from other similar compounds .
特性
IUPAC Name |
2-(diaminomethylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861885 | |
| Record name | N-(Aminoiminomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL at 15 °C | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
352-97-6 | |
| Record name | Guanidinoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycocyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycocyamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glycocyamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glycocyamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Aminoiminomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOCYAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GO52O1A04E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)







![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)

